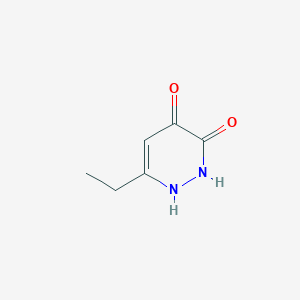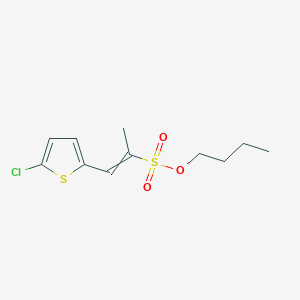![molecular formula C18H11N3O B12639313 1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile CAS No. 919290-70-3](/img/structure/B12639313.png)
1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring fused to an isoquinoline structure, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of 1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile can be achieved through a metal-free catalytic “one-pot” synthesis. This method involves the use of organocatalyzed tandem reactions, specifically Michael addition followed by [3+2] cycloaddition. The reaction conditions typically include the use of an amine catalyst and a heterocyclic carbene (NHC) relay catalysis. The reactions are carried out in the presence of 4-dimethylaminopyridine (DMAP) as the base and (diacetoxyiodo)benzene (PIDA) as the oxidant in toluene at room temperature .
Analyse Des Réactions Chimiques
1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.
Common reagents and conditions used in these reactions include organic solvents like toluene, bases like DMAP, and oxidants like PIDA. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile has several scientific research applications:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile can be compared with other similar compounds, such as:
1-Oxo-1H-phenalene-2,3-dicarbonitrile: This compound has a similar heterocyclic structure but differs in its specific ring fusion and functional groups.
Pyrrolo[1,2-a]quinoline: This compound shares the pyrrole and quinoline rings but has different substitution patterns and functional groups.
Imidazole-containing compounds: These compounds have a similar nitrogen-containing ring structure but differ in their specific ring fusion and functional groups.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
919290-70-3 |
|---|---|
Formule moléculaire |
C18H11N3O |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
1-oxo-9-(1H-pyrrol-2-yl)-2H-benzo[h]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C18H11N3O/c19-10-13-8-12-5-7-21-18(22)17(12)15-9-11(3-4-14(13)15)16-2-1-6-20-16/h1-9,20H,(H,21,22) |
Clé InChI |
XTPUZXUEFYWXCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C2=CC3=C4C(=CC(=C3C=C2)C#N)C=CNC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(3-fluorobenzyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12639235.png)
![3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12639238.png)

![Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12639243.png)

![(3aR,6aS)-6'-chloro-5-cycloheptyl-7'-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12639259.png)



![N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane](/img/structure/B12639298.png)
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)

![tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B12639307.png)
